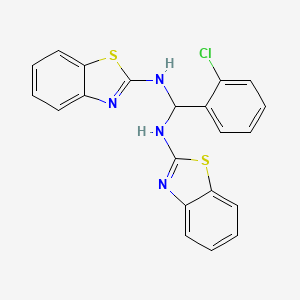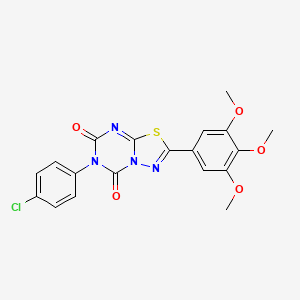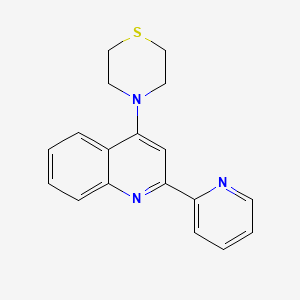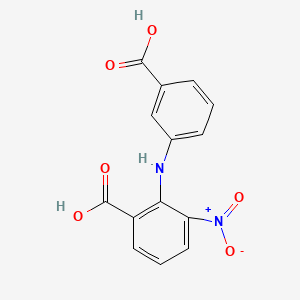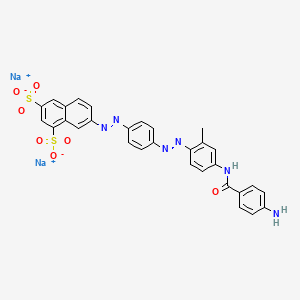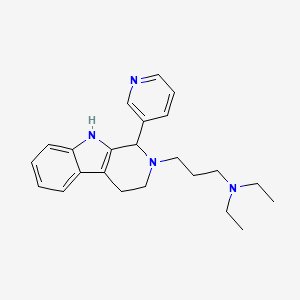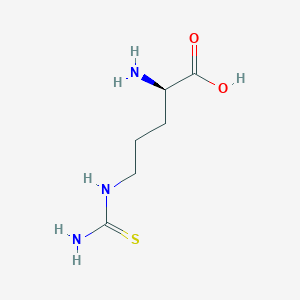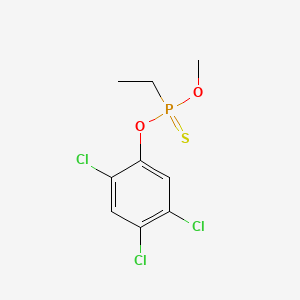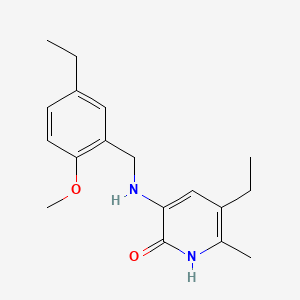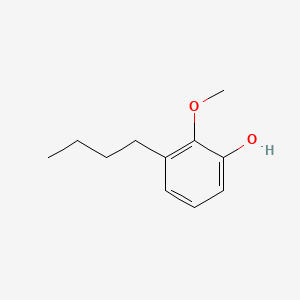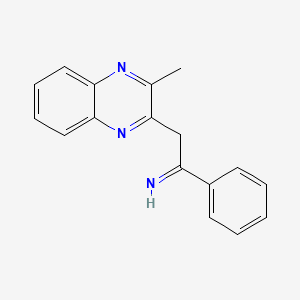
2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a methyl group at the third position of the quinoxaline ring and a phenylethanimine group attached to the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine typically involves the reaction of 3-methylquinoxaline with phenylethanimine under specific conditions. One common method involves the use of sodium dithionite in ethanol as a reducing agent. The reaction mixture is refluxed for several hours, followed by cooling to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the phenylethanimine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-2-quinoxalinyl)ethanone
- 2-[(3-Methyl-2-quinoxalinyl)thio]-N-phenylacetamide
- (3-Methyl-2-quinoxalinyl)thioacetic acid
Uniqueness
2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
59417-47-9 |
|---|---|
Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-(3-methylquinoxalin-2-yl)-1-phenylethanimine |
InChI |
InChI=1S/C17H15N3/c1-12-17(11-14(18)13-7-3-2-4-8-13)20-16-10-6-5-9-15(16)19-12/h2-10,18H,11H2,1H3 |
InChI Key |
DGPWSSNOALSWDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CC(=N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



